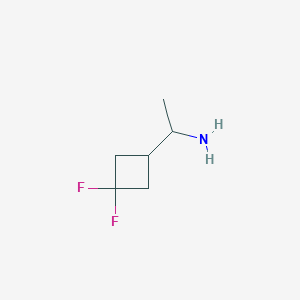

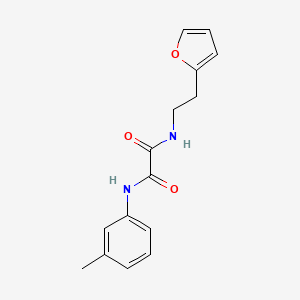

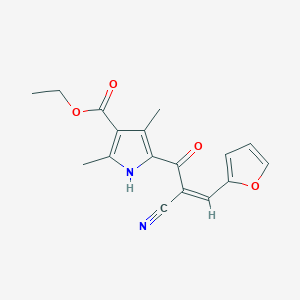

N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as FETox, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FETox is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 323.4 g/mol.

Aplicaciones Científicas De Investigación

Cytotoxic Activity

This compound has been found to have cytotoxic activity, which means it can be toxic to cells . It’s particularly effective against cancer cells, which makes it a potential candidate for cancer treatment . The compound’s cytotoxic activity is believed to be due to its ability to inhibit tubulin polymerization, which is a crucial process in cell division . This could potentially stop the growth of cancer cells and lead to their death .

Apoptosis Induction

The compound has been found to induce apoptosis, or programmed cell death, in cancer cells . This is a desirable effect in cancer treatment, as it can lead to the elimination of cancer cells without causing damage to healthy cells . The compound induces apoptosis through the intrinsic mitochondrial mechanism, which involves the disruption of the mitochondrial membrane potential and the release of cytochrome c .

Cell Cycle Disruption

The compound has been found to cause disruptions in the cell cycle . Specifically, it causes accumulation of cells in the G2/M phase, which is the phase of the cell cycle where the cell prepares for mitosis or cell division . This disruption can prevent the cell from dividing and thus halt the proliferation of cancer cells .

Antiviral Activity

Indole derivatives, which include this compound, have been found to have antiviral activity . This means they can potentially be used in the treatment of viral infections . However, more research is needed to determine the specific viruses against which this compound is effective .

Anti-Inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory activity . This means they can potentially be used in the treatment of inflammatory conditions . However, more research is needed to determine the specific inflammatory conditions against which this compound is effective .

Anticancer Activity

As mentioned earlier, the compound has been found to have anticancer activity due to its cytotoxic effects and its ability to induce apoptosis in cancer cells . This makes it a potential candidate for the development of new anticancer drugs .

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)ethyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-11-4-2-5-12(10-11)17-15(19)14(18)16-8-7-13-6-3-9-20-13/h2-6,9-10H,7-8H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFSZPCEYGIUPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene](/img/structure/B2393817.png)

![5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2393819.png)

![N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2393825.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2393826.png)

![N-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2393834.png)